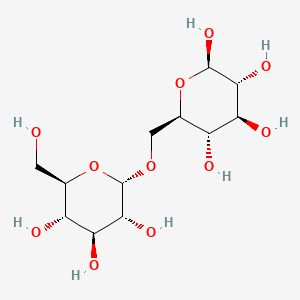
6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of enzymes such as glucosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic linkage . The reaction typically occurs under mild conditions, with controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of sucrose using immobilized enzyme systems. This method allows for continuous production and high yields. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of reduced sugar alcohols such as sorbitol.
Substitution: Formation of various glycosylated derivatives.
科学的研究の応用
6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose involves its interaction with enzymes that recognize glycosidic bonds. In the digestive system, it is hydrolyzed by alpha-glucosidases to release glucose molecules, which are then absorbed into the bloodstream . This slow digestion process results in a lower glycemic response compared to other sugars .
類似化合物との比較
Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): Similar structure but with a fructose unit instead of a second glucose unit.
Maltose (4-O-alpha-D-glucopyranosyl-D-glucose): Differing glycosidic linkage (alpha-1,4) and different metabolic properties.
Cellobiose (4-O-beta-D-glucopyranosyl-D-glucose): Beta-glycosidic linkage and different enzymatic hydrolysis pathways.
Uniqueness: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose is unique due to its alpha-1,6-glycosidic bond, which imparts distinct physical and chemical properties. Its slow digestion rate and lower glycemic index make it a valuable compound for dietary and medical applications .
特性
CAS番号 |
37169-69-0 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChIキー |
DLRVVLDZNNYCBX-BTLHAWITSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


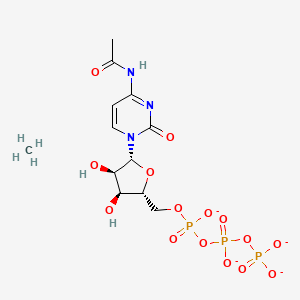
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)

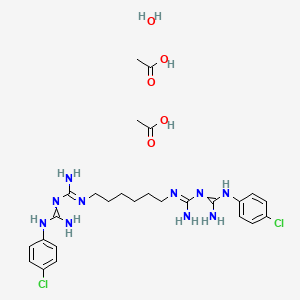
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
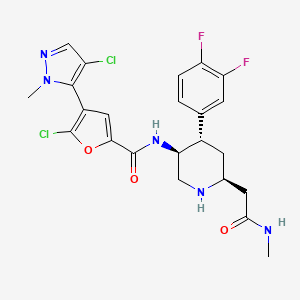
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
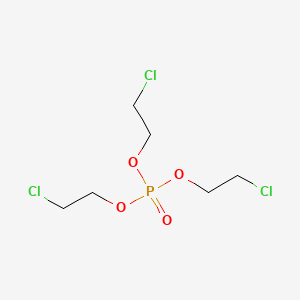

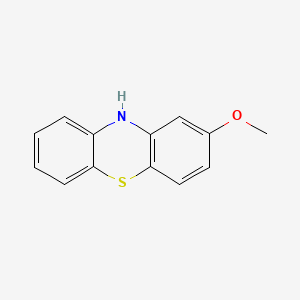
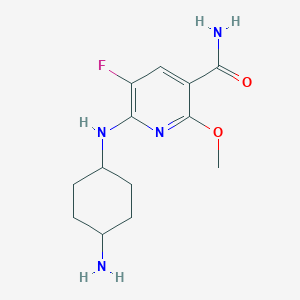
![7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B10775428.png)
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate;hydrate](/img/structure/B10775434.png)
![[(1S,2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775440.png)
